molecular formula C11H16N2O2 B173459 N-(2-Methoxypyridin-3-yl)pivalamide CAS No. 125867-19-8

N-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459
CAS No.: 125867-19-8
M. Wt: 208.26 g/mol
InChI Key: FPRBOVWSWSYETA-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-3-yl)pivalamide: is a heterocyclic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a pivalamide group at the 3-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry: N-(2-Methoxypyridin-3-yl)pivalamide is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and materials science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinity and specificity of pyridine-based ligands .

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to modulate biological pathways. Research is ongoing to determine its efficacy as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxypyridin-3-yl)pivalamide typically involves the reaction of 2-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxypyridin-3-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-3-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-(2-Methoxypyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring. The presence of the methoxy group at the 2-position and the pivalamide group at the 3-position imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRBOVWSWSYETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447247
Record name N-(2-Methoxypyridin-3-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-19-8
Record name N-(2-Methoxypyridin-3-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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